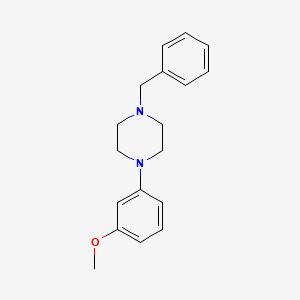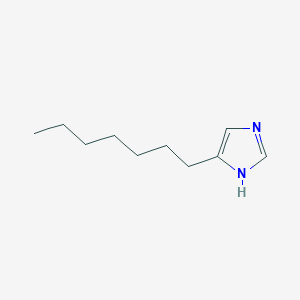![molecular formula C12H7BrF2N2O B15164898 Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro- CAS No. 190844-74-7](/img/structure/B15164898.png)
Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro- is an azo compound characterized by the presence of a phenol group substituted with a 2-bromophenyl and two fluorine atoms at the 2 and 6 positions Azo compounds are known for their vivid colors and are widely used in dyeing and pigmentation industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-bromoaniline to form the diazonium salt. This is achieved by treating 2-bromoaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2,6-difluorophenol under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro- involves its interaction with molecular targets through its azo and phenol groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro- can be compared with other azo compounds such as:
- Phenol, 4-[(4-bromophenyl)azo]-2,6-difluoro-
- Phenol, 4-[(2-chlorophenyl)azo]-2,6-difluoro-
- Phenol, 4-[(2-iodophenyl)azo]-2,6-difluoro-
These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and applications. The presence of different halogens can affect the compound’s stability, reactivity, and interaction with other molecules, highlighting the uniqueness of Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro-.
Propiedades
Número CAS |
190844-74-7 |
|---|---|
Fórmula molecular |
C12H7BrF2N2O |
Peso molecular |
313.10 g/mol |
Nombre IUPAC |
4-[(2-bromophenyl)diazenyl]-2,6-difluorophenol |
InChI |
InChI=1S/C12H7BrF2N2O/c13-8-3-1-2-4-11(8)17-16-7-5-9(14)12(18)10(15)6-7/h1-6,18H |
Clave InChI |
MBJHQIQRKXVWMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=CC(=C(C(=C2)F)O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


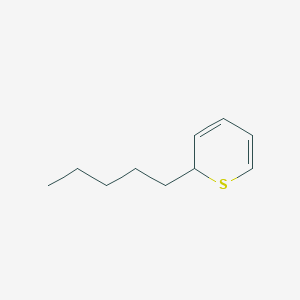

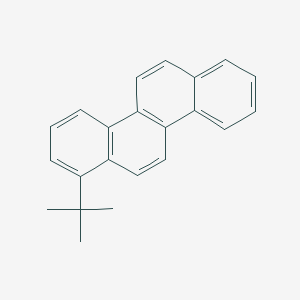
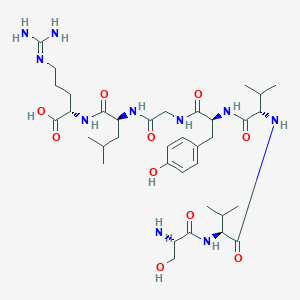
![4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid](/img/structure/B15164842.png)
![Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate](/img/structure/B15164847.png)
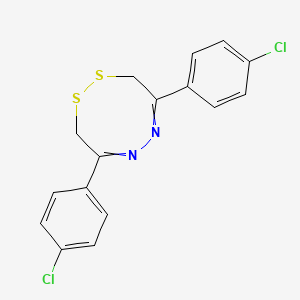
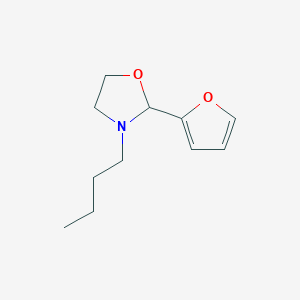
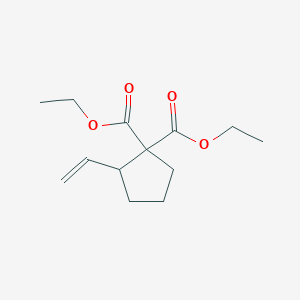
![(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene](/img/structure/B15164872.png)
![2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]-](/img/structure/B15164873.png)
![Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro-](/img/structure/B15164884.png)
